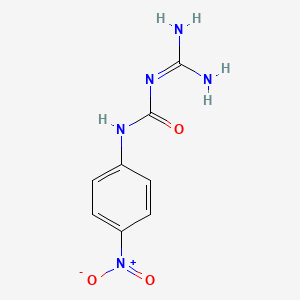

Urea, 1-amidino-3-(p-nitrophenyl)-

Description

Properties

CAS No. |

4323-51-7 |

|---|---|

Molecular Formula |

C8H9N5O3 |

Molecular Weight |

223.19 g/mol |

IUPAC Name |

1-(diaminomethylidene)-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C8H9N5O3/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16/h1-4H,(H5,9,10,11,12,14) |

InChI Key |

WEHHYSRGQSXGGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-amidino-3-(p-nitrophenyl)- typically involves the reaction of 1-amidino-3-(p-nitrophenyl)-amine with an isocyanate. The reaction is usually carried out in an organic solvent such as benzene at room temperature. The resulting urea derivative is then purified through filtration and washing with benzene, followed by chromatographic purification to obtain a pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Urea, 1-amidino-3-(p-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: The amidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, 1-amidino-3-(p-nitrophenyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of urea, 1-amidino-3-(p-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antimicrobial or anticancer effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Chemical Identification :

- IUPAC Name: Urea, 1-amidino-3-(p-nitrophenyl)-

- Synonyms: Nitroguanil, N-(Aminoiminomethyl)-N′-(4-nitrophenyl)urea monohydrochloride

- CAS Registry Number : 5933-35-7

- Molecular Formula : C₈H₉N₅O₃·ClH (hydrochloride salt)

- Molecular Weight : 259.68 g/mol .

Structural Features: This compound consists of a urea backbone substituted with an amidino group (-C(=NH)NH₂) at position 1 and a p-nitrophenyl group (para-nitrophenyl) at position 2.

Comparison with Structurally Similar Urea Derivatives

Substituted Phenylurea Herbicides

Examples :

- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea):

- Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea): Use: Selective herbicide for cereal crops. Structure: Isopropyl group increases soil adsorption, reducing leaching.

Key Differences :

- Functional Groups: Fluometuron and isoproturon lack the amidino and nitro groups, resulting in distinct electronic properties and reduced hydrogen-bonding capacity compared to the target compound.

Sulfonyloxy-Substituted Ureas (Patent Derivatives)

Examples :

Key Differences :

- Electron-Withdrawing Effects : Sulfonyloxy groups (-SO₂O-) are stronger electron-withdrawing substituents than nitro groups, altering redox behavior and solubility.

- Biological Targets: Sulfonyloxy derivatives are designed for protein binding, while the target compound’s amidino group may target nucleic acids or enzymes .

Thio-Urea Derivatives

Example :

Key Differences :

Data Table: Structural and Toxicological Comparison

Research Findings and Implications

- Structural-Activity Relationships (SAR): The p-nitrophenyl group in the target compound enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., DNA or enzyme active sites). Amidino groups increase water solubility at acidic pH due to protonation, contrasting with lipophilic herbicides like fluometuron .

- Toxicity Mechanisms: The target compound’s reproductive toxicity (observed in mice) may stem from nitro group reduction to reactive nitroso intermediates, a pathway less prevalent in non-nitro-substituted ureas .

Synthetic Considerations :

- Derivatives like those in require multi-step synthesis involving sulfonation and coupling, whereas the target compound may be synthesized via nitration of phenylurea precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.